molecular formula C23H18BrN3O2S B5247879 N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B5247879
M. Wt: 480.4 g/mol
InChI Key: OAWNYEOUOZVOGV-UHFFFAOYSA-N
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Description

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a bromophenyl group, and a dimethylbenzamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the carbamothioyl linkage with the dimethylbenzamide moiety. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c1-13-7-8-15(11-14(13)2)21(28)27-23(30)25-16-9-10-20-19(12-16)26-22(29-20)17-5-3-4-6-18(17)24/h3-12H,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNYEOUOZVOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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